Welcome to the BenchChem Online Store!
molecular formula C16H17N5O2S B8520719 ethyl 2-[4-[5-methyl-2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]pyrazol-1-yl]acetate

ethyl 2-[4-[5-methyl-2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]pyrazol-1-yl]acetate

Cat. No. B8520719
M. Wt: 343.4 g/mol
InChI Key: YXXFXTBBFZOTEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09073907B2

Procedure details

According to Scheme 18 Step 1: Ethyl-2-bromoacetate (0.27 mmol, 45.4 mg) was added to a suspension of N-(5-methyl-4-(1H-pyrazol-4-yl)thiazol-2-yl)pyridin-2-amine (0.27 mmol, 70 mg) and K2CO3 (0.54 mmol, 82 mg) in DMSO (4 mL) and then the reaction mixture was heated at 70° C. for 3 hours. Water was added and the aqueous phase was extracted with AcOEt. The organic phase was dried over MgSO4, was filtered and was concentrated under reduced pressure. The crude product was purified by flash chromatography over silica gel using cyclohexane/AcOEt (90:10 to 30:70) as eluent to afford ethyl 2-(4-(5-methyl-2-(pyridin-2-ylamino)thiazol-4-yl)-1H-pyrazol-1-yl)acetate (87 μmol, 30 mg, 32%) as a white powder.
Quantity
45.4 mg
Type
reactant
Reaction Step One
Quantity
70 mg
Type
reactant
Reaction Step One
Name
Quantity
82 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:7])[CH2:5]Br)[CH3:2].[CH3:8][C:9]1[S:13][C:12]([NH:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=2)=[N:11][C:10]=1[C:21]1[CH:22]=[N:23][NH:24][CH:25]=1.C([O-])([O-])=O.[K+].[K+].O>CS(C)=O>[CH3:8][C:9]1[S:13][C:12]([NH:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=2)=[N:11][C:10]=1[C:21]1[CH:22]=[N:23][N:24]([CH2:5][C:4]([O:3][CH2:1][CH3:2])=[O:7])[CH:25]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
45.4 mg
Type
reactant
Smiles
C(C)OC(CBr)=O
Name
Quantity
70 mg
Type
reactant
Smiles
CC1=C(N=C(S1)NC1=NC=CC=C1)C=1C=NNC1
Name
Quantity
82 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
4 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with AcOEt
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography over silica gel

Outcomes

Product
Name
Type
product
Smiles
CC1=C(N=C(S1)NC1=NC=CC=C1)C=1C=NN(C1)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 87 μmol
AMOUNT: MASS 30 mg
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 32.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.